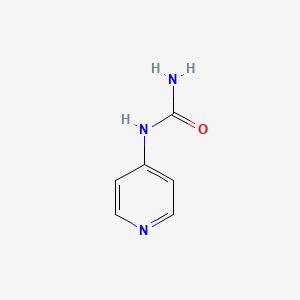![molecular formula C12H10N2O3 B1295707 N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phényl]acétamide CAS No. 5702-75-0](/img/structure/B1295707.png)
N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phényl]acétamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which are evaluated as opioid kappa agonists. The synthesis involves exploring different N-acyl, N-alkyl, and amino functions to optimize the activity. Similarly, paper details the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, indicating a method of introducing silyl groups to the acetamide structure. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. Paper discusses the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide, highlighting the planarity of the amide unit and the dihedral angles with the benzene and pyridine rings. This information is valuable for understanding the conformational preferences of acetamide derivatives, which could be relevant for "N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives is explored in paper , where N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide is used as a precursor for synthesizing pyridazine and pyrimidine derivatives. This demonstrates the versatility of acetamide derivatives in chemical reactions, which could be applicable to the compound for the synthesis of various heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Paper describes the synthesis and characterization of an anticancer drug, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, including its crystal structure and intermolecular hydrogen bonding. Paper investigates the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, providing insights into the effect of reaction conditions on yield and the characterization of the compound. These studies contribute to the understanding of how structural features affect the properties of acetamide derivatives.
Applications De Recherche Scientifique
Synthèse des dérivés
Le composé peut être utilisé dans la synthèse de divers dérivés. Par exemple, il peut réagir avec des amines secondaires pour former des 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tétrahydro-1H-pyrrole-1-yl)benzènesulfonamides .
Activités biologiques
Le composé présente des activités biologiques élevées et diversifiées en raison de la présence de deux fragments structuraux importants : une double liaison activée et un groupe imide .
Activité inhibitrice
Il a une activité inhibitrice sélective contre diverses protéines, telles que l'enzyme membranaire cyclooxygénase, qui est produite lors de la biosynthèse des prostaglandines , et l'enzyme kinase, qui joue un rôle vital dans le mécanisme de signalisation intracellulaire de tous les organismes vivants .
Propriétés anticandidiase et antituberculeuse
Le composé a montré des preuves de propriétés anticandidiase et antituberculeuse .
Activité antitumorale
Le composé a été utilisé pour synthétiser des succinimides à fort pouvoir antitumoral , antiarythmique, antihistaminique, anticholestérolémique , et hypnotique et sédatif .
Activité antibactérienne
Le sulfanilamide et ses dérivés, qui peuvent être synthétisés à partir de ce composé, sont l'un des plus anciens représentants des médicaments antibactériens de synthèse . Ils ont trouvé une utilisation clinique comme antibactérien , anti-inflammatoire , antihypertenseur , et antiglaucome, ainsi que des inhibiteurs de l'anhydrase carbonique .
Activité antimicrobienne
Le composé pourrait avoir une activité antimicrobienne et est adapté aux essais cliniques ultérieurs .
Applications pharmaceutiques
En raison de leurs activités pharmaceutiques diverses , le composé et ses dérivés ont trouvé une utilisation clinique comme antibactérien , anti-inflammatoire , antihypertenseur , et antiglaucome, ainsi que des inhibiteurs de l'anhydrase carbonique .
Mécanisme D'action
Target of Action
The primary targets of N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide are various proteins, including the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
This compound interacts with its targets through its two important structural fragments: an activated double bond and an imide group . These fragments allow the compound to easily take up a variety of nucleophilic and electrophilic reagents .
Biochemical Pathways
The compound affects the biochemical pathways related to the biosynthesis of prostaglandin and intracellular signaling mechanisms . It enters cycloaddition reactions and also undergoes facile polymerization and copolymerization with various unsaturated compounds .
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good absorption and distribution characteristics
Result of Action
The compound exhibits selective inhibitory activity against its target proteins . It has been associated with anticandidiasis and antituberculosis properties . Additionally, it has been used to synthesize succinimides with high antitumor , antiarrhythmic, antihistamine, anticholesteremic , and hypnotic and sedative activities .
Action Environment
The compound is a solid, typically appearing as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,5-dioxopyrrol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12(14)17/h2-7H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFMVORCQKXLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292267 | |
| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5702-75-0 | |
| Record name | 5702-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




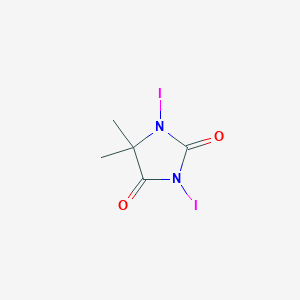
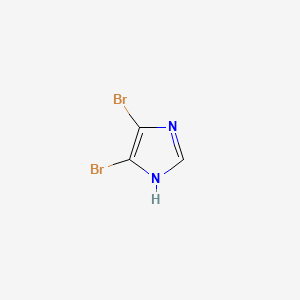
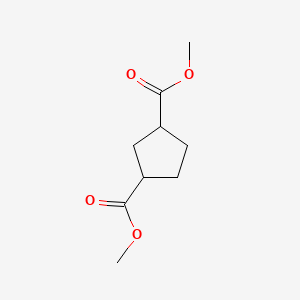




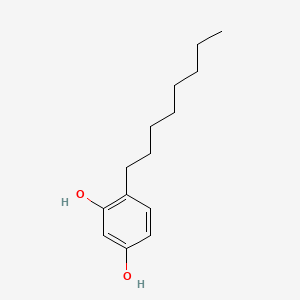
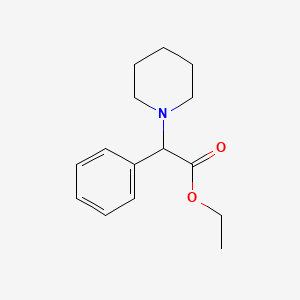
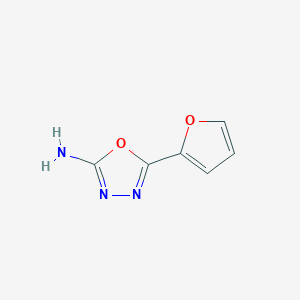
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)

